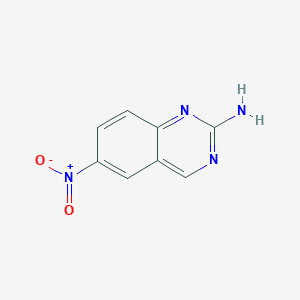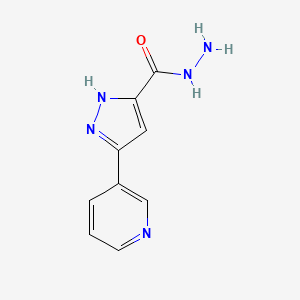![molecular formula C7H13N3 B1396098 [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CAS No. 1265634-26-1](/img/structure/B1396098.png)
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
Imidazole derivatives are integral to the synthesis of various pharmaceutical drugs due to their broad range of biological activities. They serve as key synthons in developing new medications with antibacterial, antifungal, antiviral, and anti-inflammatory properties . For instance, imidazole-based compounds like metronidazole and tinidazole are well-known for their antibacterial and antiprotozoal effects.
Antitubercular Agents
The structural motif of imidazole is beneficial in synthesizing compounds with antitubercular activity. Researchers have synthesized imidazole derivatives that exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . These compounds could lead to new treatments for this persistent global health issue.
Anticancer Research
Imidazole rings are found in compounds used in anticancer research, such as dacarbazine, which is used to treat Hodgkin’s disease . The imidazole moiety can interact with cancer cell DNA, leading to cytotoxic effects that can inhibit the growth of cancer cells.
Agricultural Chemicals
In the agricultural sector, imidazole derivatives are used to create pesticides and fungicides. Their chemical structure allows them to interfere with the biological processes of pests and fungi, providing protection for crops and increasing agricultural productivity .
Material Science
Imidazole compounds have applications in material science, particularly in the synthesis of functional materials. Their unique chemical properties enable them to be used in creating polymers and coatings with specific characteristics, such as increased durability or resistance to environmental factors .
Catalysis
The imidazole ring is utilized in catalysis due to its ability to act as a ligand, binding to metals and facilitating various chemical reactions. This property is essential in industrial processes where catalysts are required to increase the efficiency and selectivity of chemical transformations .
Solar Energy Research
Imidazole derivatives are being explored in solar energy research, particularly in the development of dyes for solar cells. These compounds can absorb light and convert it into electrical energy, making them valuable for improving the efficiency of photovoltaic devices .
Antimicrobial Coatings
The antimicrobial properties of imidazole derivatives make them suitable for developing coatings that can prevent the growth of bacteria and fungi on surfaces. This application is particularly relevant in healthcare settings, where preventing the spread of infections is critical .
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Biochemical Pathways
It’s known that imidazole is a core component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine could influence these biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the reaction conditions for the synthesis of certain imidazole compounds can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be relatively stable under various conditions.
Safety and Hazards
Direcciones Futuras
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Propiedades
IUPAC Name |
1-imidazol-1-yl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSADMMSAYQWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)


![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)



![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)

